[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate
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Overview
Description
[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[96102,904,8015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate is a complex organic compound characterized by its unique pentacyclic structure This compound features a furan ring, multiple hydroxyl and methoxy groups, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate involves multiple steps, including cyclization, esterification, and functional group modifications. One common approach is the cyclocondensation of furan derivatives with appropriate diketones, followed by esterification with phenylprop-2-enoic acid . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Key steps include the preparation of intermediates, purification through chromatography, and final crystallization .
Chemical Reactions Analysis
Types of Reactions
[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(3-furyl)-9-[(2-methoxyethoxy)methoxy]-6a,10b-dimethyl-4,10-dioxododecahydro-2H-benzo[f]isochromene-7-carboxylate .
- Polysubstituted furan-3(4)-carboxylates .
Uniqueness
The uniqueness of [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[96102,904,8015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate lies in its complex pentacyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C36H42O8 |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3 |
InChI Key |
FCOMMYNXUJVOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |
Origin of Product |
United States |
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